molecular formula C11H13NO4 B15250421 (4-Acetamidophenoxy)methylacetate

(4-Acetamidophenoxy)methylacetate

Cat. No.: B15250421
M. Wt: 223.22 g/mol
InChI Key: RGBIOGJLSBMMSE-UHFFFAOYSA-N
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Description

(4-Acetamidophenoxy)methylacetate is an organic compound that features both acetamido and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenoxy)methylacetate typically involves the reaction of 4-acetamidophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the methyl chloroacetate, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenoxy)methylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

(4-Acetamidophenoxy)methylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Acetamidophenoxy)methylacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenol: Known for its analgesic and antipyretic properties.

    Methyl acetate: A common solvent used in organic synthesis.

    Phenoxyacetic acid: Used as a herbicide and plant growth regulator.

Uniqueness

(4-Acetamidophenoxy)methylacetate is unique due to the presence of both acetamido and phenoxy functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(4-acetamidophenoxy)methyl acetate

InChI

InChI=1S/C11H13NO4/c1-8(13)12-10-3-5-11(6-4-10)16-7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

RGBIOGJLSBMMSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCOC(=O)C

Origin of Product

United States

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